2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide
Overview
Description
2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide is a useful research compound. Its molecular formula is C15H16ClNO and its molecular weight is 261.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A significant application of derivatives of N-(naphthalen-1-yl)propanamide, like 2-chloro-N-ethyl-N-(naphthalen-1-yl)propanamide, is their antimicrobial activity. These compounds, when modified with various substituents, have shown notable activity against a range of bacteria and fungi. Specific derivatives have demonstrated antifungal activity comparable to standard antifungals like ketoconazole, and anti-gram-positive bacterial activity comparable to chloramphenicol. In some cases, anti-gram-negative bacterial activity was also observed (Evren et al., 2020).
Crystal Structure Analysis
The crystal structure of related compounds provides insight into their molecular arrangement and potential applications. For instance, the structural analysis of N,N-diethyl-2-(naphthalen-1-yloxy)propanamide revealed specific dihedral angles between the naphthalene ring systems and the amide groups, contributing to understanding their molecular properties (Cho et al., 2013).
Anticancer and Anti-Parkinson's Potential
Some derivatives have shown potential anticancer and anti-Parkinson's activity. Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives have been synthesized and studied for their anti-Parkinson's activity. Among these, certain derivatives displayed potent free radical scavenging activity and exhibited significant anti-Parkinson's activity in animal models (Gomathy et al., 2012).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of these compounds are crucial for their application in scientific research. The process involves various synthesis methods and analytical techniques like NMR, IR, and mass spectrometry to determine the structures and properties of the synthesized compounds. This foundational work is essential for developing potential applications in fields like pharmacology and materials science (Neshan et al., 2019).
Properties
IUPAC Name |
2-chloro-N-ethyl-N-naphthalen-1-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-3-17(15(18)11(2)16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUGICWSFQMDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406606 | |
Record name | 2-Chloro-N-ethyl-N-(naphthalen-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101111-62-0 | |
Record name | 2-Chloro-N-ethyl-N-(naphthalen-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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